[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Overview
Description
[3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on related chemical compounds, such as the synthesis and characterization of complex molecules, plays a crucial role in understanding their potential applications in material science and drug design. For example, the crystal and molecular structure analysis of compounds similar in structure to "3-(Methoxymethoxy)phenylmethanone" aids in understanding their chemical behavior and potential for forming stable crystalline forms useful in pharmaceuticals and materials engineering (Lakshminarayana et al., 2009).
Antimicrobial Activity
Some derivatives of pyridinyl methanones have been synthesized and tested for their antimicrobial activity, showing that certain modifications can enhance their effectiveness against a range of microbial pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Optical and Material Applications
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are closely related to the core structure of interest, shows significant potential in the development of luminescent materials. These compounds, characterized by their large Stokes' shifts and tunable quantum yields, could be used in creating low-cost luminescent materials for various applications, from sensors to bioimaging (Volpi et al., 2017).
Molecular Modeling and Electronic Properties
Investigating the molecular structure and electronic properties through theoretical and experimental studies provides insights into the behavior of these compounds under different conditions, aiding in the design of molecules with desired physical and chemical properties for specific applications (Cojocaru et al., 2013).
Cytotoxic and Antitumor Agents
Research on structurally related compounds demonstrates their potential as cytotoxic and antitumor agents. This is indicative of the broader chemical family's potential in contributing to the development of new cancer therapies. Compounds have been identified that exhibit significant activity against tumorigenic cell lines, suggesting the possibility of designing new therapeutic agents based on modifications of the pyridinyl methanone core structure (Hayakawa et al., 2004).
Properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-12-6-4-5-11(9-12)14(16)13-7-2-3-8-15-13/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCQLUAVVXDJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573707 | |
Record name | [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474534-38-8 | |
Record name | [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.